REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]2[S:12][CH:13]=[CH:14][C:15]=2[O:16]C)=[O:10])=[CH:5][CH:4]=1.O>ClCCl>[OH:16][C:15]1[CH:14]=[CH:13][S:12][C:11]=1[C:9]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:10]
|
Name
|
|
Quantity
|
993 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(=O)C=1SC=CC1OC
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temp. until the reaction
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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7 ml of boron tribromide/dimethyl sulfide complex were added
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Type
|
EXTRACTION
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Details
|
extracted several times with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (SiO2, ethyl acetate/n-heptane=1:4)
|
Type
|
CUSTOM
|
Details
|
The product with the molecular weight of 234.3 (C12H10O3S), MS (Cl): 235 (M+H+) was obtained
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(SC=C1)C(=O)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |